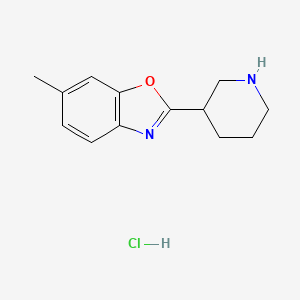

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride

CAS No.: 1158757-18-6

Cat. No.: VC2629033

Molecular Formula: C13H17ClN2O

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158757-18-6 |

|---|---|

| Molecular Formula | C13H17ClN2O |

| Molecular Weight | 252.74 g/mol |

| IUPAC Name | 6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride |

| Standard InChI | InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |

| Standard InChI Key | YCUOVDGRXHBBPY-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl |

Introduction

Chemical Identity and Fundamental Properties

6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is a chemical compound identified by the CAS Registry Number 1158757-18-6 . This compound features a distinctive molecular architecture combining benzoxazole and piperidine moieties, creating a structure with significant pharmacological potential.

Basic Identification Parameters

The compound's fundamental physicochemical parameters are summarized in Table 1, providing a comprehensive overview of its identity markers.

Table 1: Key Identification Parameters of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1158757-18-6 |

| Molecular Formula | C₁₃H₁₇ClN₂O |

| Molecular Weight | 252.74 g/mol |

| IUPAC Name | 6-methyl-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride |

| InChI | InChI=1S/C13H16N2O.ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |

| SMILES | CC1=CC2=C(C=C1)N=C(O2)C3CCCNC3.Cl |

| InChIKey | YCUOVDGRXHBBPY-UHFFFAOYSA-N |

The structural identification parameters provided in Table 1 serve as unique identifiers for this compound in chemical databases and scientific literature, facilitating accurate cross-referencing and identification .

Molecular Structure and Chemical Properties

Understanding the molecular structure of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride is essential for predicting its chemical behavior and potential applications.

Structural Features

The compound incorporates several key structural elements:

-

A benzoxazole ring system, which is a bicyclic heterocycle comprising fused benzene and oxazole rings

-

A methyl substituent at the 6-position of the benzoxazole ring

-

A piperidine ring connected at the 3-position

-

A hydrochloride salt form, enhancing its solubility in polar solvents

The benzoxazole ring serves as a rigid scaffold, while the piperidine component introduces flexibility and a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions .

Chemical Reactivity

The chemical reactivity of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride can be attributed to its functional groups and structural elements:

-

The benzoxazole ring can undergo electrophilic substitution reactions

-

The piperidine nitrogen functions as a nucleophilic center, capable of participating in various reactions

-

The hydrochloride salt form enhances solubility in polar solvents, facilitating various solution-phase reactions

-

The methyl group at the 6-position can influence electron density distribution across the aromatic system

These properties collectively contribute to the compound's chemical behavior and potential interactions with biological targets .

| Parameter | Conditions |

|---|---|

| Starting Material | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride |

| Solvent | Methanol |

| Reagents | Hydroxylamine hydrochloride, Potassium hydroxide |

| Temperature | 40-45°C |

| Reaction Time | 12 hours |

| Purification | Acidification, filtration, washing, drying |

| Yield | ~90% |

While this synthetic approach is for a related compound, it provides valuable insights into potential strategies for synthesizing 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride with appropriate modifications .

Comparative Analysis with Related Compounds

Understanding 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride in the context of related compounds provides valuable insights into its potential properties and applications.

Structural Analogs

Several structurally related compounds have been identified and studied:

Table 3: Comparison with Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride | 1158757-18-6 | C₁₃H₁₇ClN₂O | 252.74 | Reference compound |

| 2-[(3S)-piperidin-3-yl]-1,3-benzoxazole | - | C₁₂H₁₄N₂O | 202.25 | Lacks methyl group at 6-position |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 | C₁₂H₁₄ClFN₂O | 256.70 | Fluoro instead of methyl, different ring connectivity |

| 6-Chloro-5-methyl-2-piperidin-4-yl-1,3-benzoxazole | 1035840-69-7 | C₁₃H₁₅ClN₂O | 250.72 | Chloro at 6-position, methyl at 5-position, piperidine at 4-position |

| Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride | 2031259-41-1 | C₁₀H₁₅ClN₂O₂S | 262.76 | Thiazole instead of benzoxazole, carboxylate group |

These structural variations can significantly affect physicochemical properties, biological activities, and potential applications .

Pharmacological Comparisons

Compounds with similar structural features to 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride have demonstrated various pharmacological activities:

-

Benzoxazole derivatives have shown activity as adenosine A2A receptor antagonists, with potential applications in treating neurodegenerative diseases

-

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (R-56109 hydrochloride) has been studied for its neuroactive properties

-

MCOPPB, which contains a piperidin-3-yl group connected to a heterocyclic system (benzimidazole rather than benzoxazole), has demonstrated receptor-binding activities

These comparisons suggest potential pharmacological roles for 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride that warrant further investigation.

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity, purity, and structural features of 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride.

Spectroscopic Methods

Based on standard analytical approaches for similar compounds, the following spectroscopic methods are applicable for characterizing 6-Methyl-2-piperidin-3-yl-1,3-benzoxazole hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR to identify hydrogen environments and confirm structural features

-

¹³C NMR to characterize carbon environments and validate the carbon skeleton

-

-

Mass Spectrometry

-

Confirming molecular weight and fragmentation patterns

-

High-resolution mass spectrometry for accurate mass determination

-

-

Infrared Spectroscopy

-

Identification of functional groups

-

Confirmation of salt form through characteristic vibrational bands

-

Chromatographic Analysis

Chromatographic techniques are essential for assessing purity and can include:

-

High-Performance Liquid Chromatography (HPLC)

-

For purity assessment and quantitative analysis

-

Potential for detecting related substances and impurities

-

-

Thin-Layer Chromatography (TLC)

-

For monitoring reaction progress

-

Rapid identity confirmation

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume